5,7,8-Trihydroxy-3-methoxyflavone
Description
Overview of Flavonoids and Their Significance in Chemical Biology Research
Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in plants. website-files.com They are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the plant, but often play a crucial role in defense mechanisms and signaling pathways. website-files.comnih.gov Structurally, flavonoids share a common benzo-γ-pyrone skeleton (C6-C3-C6), consisting of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C ring). website-files.com
The significance of flavonoids in chemical biology research is vast and multifaceted. They are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netmdpi.com This has led to their extensive investigation as potential therapeutic agents and as chemical probes to explore complex biological processes. nih.gov The biological activity of flavonoids is intimately linked to their chemical structure, including the number and position of hydroxyl groups, methoxy (B1213986) groups, and other substitutions on the flavonoid scaffold. website-files.comresearchgate.net These structural variations influence their bioavailability, metabolism, and mechanism of action. researchgate.net
Structural Characteristics of 5,7,8-Trihydroxy-3-methoxyflavone within the Flavone (B191248) Class
This compound belongs to the flavone subclass of flavonoids. Its chemical structure is characterized by the core flavone backbone with specific functional group substitutions. The systematic name for this compound is 5,7,8-trihydroxy-3-methoxy-2-phenylchromen-4-one. nih.gov
The defining features of its structure are:
Three hydroxyl (-OH) groups located at positions 5, 7, and 8 of the A-ring.
One methoxy (-OCH3) group attached to the C-ring at position 3.
A phenyl group attached to the C-ring at position 2.
These substitutions give the molecule a specific polarity and reactivity, which in turn dictate its biological properties. The presence of multiple hydroxyl groups, particularly the arrangement on the A-ring, is often associated with strong antioxidant activity due to their ability to donate hydrogen atoms and chelate metal ions. nih.gov The methoxy group at the 3-position differentiates it from other common flavones like kaempferol (B1673270) and quercetin (B1663063).
Table 1: Structural and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H12O6 | nih.gov |
| Molecular Weight | 300.26 g/mol | nih.gov |
| IUPAC Name | 5,7,8-trihydroxy-3-methoxy-2-phenylchromen-4-one | nih.gov |
| Synonyms | 8-Hydroxygalangin 3-methyl ether, 3-Methoxy-5,7,8-trihydroxyflavone | nih.gov |
| InChIKey | IDYSOKBAVNNCSS-UHFFFAOYSA-N | nih.gov |
| CAS Number | 33910-28-0 | nih.gov |
Academic Research Focus and Current Trajectories for this compound
Academic research on this compound has primarily focused on its natural occurrence and potential biological activities. This compound has been identified in plant species such as Achyrocline flaccida and Nothofagus. nih.gov
Current research trajectories appear to be centered on:
Isolation and Characterization: Efforts continue to isolate and identify this flavone from various natural sources.
Biological Activity Screening: Investigations into its potential pharmacological effects are ongoing. While specific studies on this compound are less numerous compared to more common flavonoids, the structural similarities to compounds with known antioxidant and anti-inflammatory properties suggest these are key areas of interest.
Synthetic Methodologies: The development of efficient synthetic routes to produce this compound and its analogs is an active area of research. nih.gov This allows for the production of larger quantities for biological testing and the creation of novel derivatives with potentially enhanced activities.
The study of this specific flavone contributes to the broader understanding of structure-activity relationships within the flavonoid class. By comparing its biological profile to that of structurally similar compounds, researchers can gain insights into the specific roles of the hydroxyl and methoxy groups at their respective positions.
Structure
2D Structure
Properties
CAS No. |
33910-28-0 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
5,7,8-trihydroxy-3-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-16-13(20)11-9(17)7-10(18)12(19)15(11)22-14(16)8-5-3-2-4-6-8/h2-7,17-19H,1H3 |
InChI Key |
IDYSOKBAVNNCSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Chromatographic Purification of 5,7,8 Trihydroxy 3 Methoxyflavone
Botanical Distribution and Ecological Significance
5,7,8-Trihydroxy-3-methoxyflavone, a distinct O-methylated flavonol, has been identified in a select number of plant species. Its presence is documented in the plant families Asteraceae and Nothofagaceae. Specifically, it has been reported in Achyrocline flaccida and species within the Nothofagus genus. nih.gov The glycoside form, 4',5,7-trihydroxy-3-methoxyflavone-7-O-beta-D-glucopyranoside, has been isolated from Lepisorus contortus and Haplopappus foliosus. nih.gov
Table 1: Documented Botanical Sources of this compound and its Glycoside
| Compound | Plant Species | Family | Reference |
| This compound | Achyrocline flaccida | Asteraceae | nih.gov |
| Nothofagus sp. | Nothofagaceae | nih.gov | |
| 4',5,7-trihydroxy-3-methoxyflavone-7-O-beta-D-glucopyranoside | Lepisorus contortus | Polypodiaceae | nih.gov |
| Haplopappus foliosus | Asteraceae | nih.gov |
Extraction Techniques from Diverse Plant Matrices
The extraction of methoxyflavones from plant tissues is a critical first step for their isolation and study. The choice of extraction method and solvent significantly impacts the yield and purity of the target compounds. Techniques range from traditional maceration to more advanced, efficiency-enhancing methods.
Maceration: This conventional method involves soaking the plant material (often dried and powdered) in a selected solvent for an extended period. myfoodresearch.com Ethanol (B145695) is a commonly used solvent, with varying concentrations affecting the extraction efficiency of specific flavonoids. For instance, in studies on Kaempferia parviflora, increasing ethanol concentrations from 25% to 95% (v/v) dramatically increased the extracted amount of a related compound, 5,7-dimethoxyflavone (B190784). myfoodresearch.com
Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing solvent penetration. mdpi.comnih.gov UAE is recognized for its high efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods. mdpi.com Optimization studies on Kaempferia parviflora rhizomes determined that for maximizing the total methoxyflavone content, the ideal conditions were an ethanol concentration of 95.00% v/v, an extraction time of approximately 16 minutes, and a solvent-to-solid ratio of 50 mL/g. mdpi.comnih.gov
Table 2: Comparison of Extraction Parameters for Methoxyflavones from Kaempferia parviflora
| Extraction Method | Ethanol Concentration (% v/v) | Key Finding | Reference |
| Maceration | 25% | Lower yield of 5,7-dimethoxyflavone | myfoodresearch.com |
| 95% | Highest yield of 5,7-dimethoxyflavone (48-fold increase over 25%) | myfoodresearch.com | |
| Ultrasound-Assisted Extraction (UAE) | 95.00% | Optimal for maximizing total methoxyflavone content | mdpi.comnih.gov |
Advanced Chromatographic Methodologies for Isolation and Purification
Following extraction, a multi-step chromatographic process is typically required to isolate and purify this compound from the complex crude extract.
Silica (B1680970) Gel Column Chromatography: This is a fundamental purification technique used for separating compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (mobile phase) is passed through it. researchgate.netphcogj.com Flavonoids are separated as the mobile phase polarity is gradually increased. For example, in the isolation of flavonoids from Artemisia species, a gradient system of hexane (B92381) and acetone (B3395972) or benzene (B151609) and ethyl acetate (B1210297) is often employed. phcogj.comresearchgate.net The fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those containing the target compound. researchgate.net
HPLC and UPLC are powerful analytical and preparative techniques that offer high resolution and speed for flavonoid separation. These methods are typically used in the final stages of purification or for quantifying the compound.
Reversed-Phase (RP) HPLC: This is the most common mode used for flavonoid analysis. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For the analysis of a closely related isomer, 4',5,7-trihydroxy-3'-methoxyflavone, a successful separation was achieved using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid (or formic acid for MS-compatibility). sielc.comsielc.com UPLC, which uses columns with smaller particle sizes (e.g., <3 µm), allows for even faster and more efficient separations. sielc.com
Sephadex LH-20 Chromatography: This technique is widely regarded as an indispensable final step in the purification of flavonoids. dntb.gov.uanih.govmdpi.com Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on a combination of size exclusion and adsorption chromatography principles in polar organic solvents. dntb.gov.uaresearchgate.net Smaller molecules can enter the pores of the gel and are retained longer, while larger molecules are excluded and elute first. Its effectiveness in separating flavonoids, which have similar polarities but different molecular sizes, makes it highly valuable. Pure methanol (B129727) is one of the most common eluents used with Sephadex LH-20 for flavonoid purification. dntb.gov.uaresearchgate.net This method is efficient, inexpensive, and rapid, contributing significantly to the isolation of pure flavonoid compounds from complex plant extracts. mdpi.com
Structural Modifications, Derivatization, and Structure Activity Relationship Sar Studies of 5,7,8 Trihydroxy 3 Methoxyflavone
Regioselective Derivatization Strategies
The presence of multiple hydroxyl groups on the 5,7,8-trihydroxy-3-methoxyflavone scaffold presents a challenge for controlled chemical modification. Regioselective derivatization is key to synthesizing specific analogs and studying the role of each hydroxyl group.
The reactivity of the hydroxyl groups on the flavonoid A-ring is influenced by their position and acidity. The 5-OH group forms a strong intramolecular hydrogen bond with the C4-carbonyl group, significantly reducing its nucleophilicity and making it the least reactive. The 7-OH and 8-OH groups are more readily available for derivatization. The relative acidity and reactivity can be exploited for regioselective reactions.
Acylation: Enzymatic acylation, often catalyzed by lipases, provides a method for regioselective modification. Lipases can catalyze the acylation of flavonoids with high regioselectivity, often targeting the most reactive hydroxyl groups. For polyhydroxyflavonoids, the position of acylation can depend on the specific enzyme and reaction conditions used. A common strategy involves using lipases to introduce acyl groups, which can enhance the lipophilicity and cellular uptake of the flavonoid. In some cases, a preliminary glycosylation step can be performed, followed by regioselective acylation of the sugar moiety, offering another route to novel derivatives. nih.gov
Glycosylation: Glycosylation is a common modification that can improve the water solubility and bioavailability of flavonoids. This can be achieved through chemical synthesis or biotechnological methods using glycosyltransferases (GTs). Microbial GTs, such as those from Bacillus cereus, have been shown to glycosylate flavonoids. nih.gov These enzymes often exhibit regioselectivity, preferentially glycosylating the 7-OH or 3-OH positions. nih.gov For a flavonoid lacking a 3-OH group like this compound, the 7-OH would be a likely site for enzymatic glycosylation. Fungal biotransformation using species like Beauveria bassiana and Absidia coerulea is another effective method for regioselective glycosylation of flavonoids, capable of introducing sugar moieties at the C7 position. nih.gov
Methylation: Selective methylation can be achieved using specific methylating agents and protective group strategies. For instance, in the synthesis of pedalitin (B157511) (a 6-hydroxyflavone), selective demethylation of polymethoxyflavones is a key step, highlighting the differential reactivity of methoxy (B1213986) groups based on their position. nih.gov The 5-methoxy group is often more susceptible to cleavage by Lewis acids due to chelation with the C4-carbonyl. nih.gov Conversely, targeted methylation of specific hydroxyl groups requires a synthetic route involving protection of the more reactive hydroxyls, followed by methylation of the desired position and subsequent deprotection.
Computational Approaches in Structure-Activity Relationship Analysis (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools for investigating the SAR of flavonoids like this compound. japer.in These in silico techniques predict how a ligand (the flavonoid) binds to the active site of a target protein, providing insights into the molecular basis of its biological activity. amazonaws.com
Molecular docking simulations can be used to:
Identify potential protein targets.
Predict the binding affinity and orientation of the flavonoid within the protein's active site.
Elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govphyschemres.org
For example, to investigate the potential anti-inflammatory activity of this compound, molecular docking could be performed on enzymes like cyclooxygenase-2 (COX-2). physchemres.orgtjnpr.org Docking studies of various flavonoids with COX-2 have shown that interactions with key amino acid residues like Tyr385, Arg120, and Ser530 are important for inhibitory activity. nih.govphyschemres.org By docking this compound and its virtual derivatives into the COX-2 active site, one could predict which substitutions would enhance binding and, therefore, inhibitory potency.
Similarly, in the context of cancer, molecular docking can be used to study the interactions of this flavonoid with cancer-related proteins such as epidermal growth factor receptor (EGFR) or various cyclin-dependent kinases (CDKs). japer.in Studies on 3-methoxyflavone (B191855) derivatives have shown their potential to bind to the estrogen receptor alpha (ER-α) and EGFR, which are key targets in breast cancer. japer.in The docking results can guide the synthesis of derivatives with improved binding affinity and selectivity for these cancer targets.
The table below presents examples of flavonoid docking studies on relevant protein targets, illustrating the type of information that can be obtained.
| Flavonoid Class/Example | Protein Target | Key Findings from Docking | Potential Biological Activity |
|---|---|---|---|
| 3-Methoxyflavone derivatives | Estrogen Receptor Alpha (ER-α), EGFR japer.in | Derivatives with N-methyl piperazine (B1678402) and piperidine (B6355638) substitutions showed low binding energies, suggesting strong interactions. japer.in | Anticancer (Breast Cancer) japer.in |
| Baicalein (5,6,7-trihydroxyflavone) | Cyclooxygenase-2 (COX-2) tjnpr.org | Showed strong interaction with key residues TYR 385 and SER 530, with binding energy comparable to the drug Rofecoxib. tjnpr.org | Anti-inflammatory tjnpr.org |
| Myricetin | EGFR, Farnesyltransferase (FTase) | Exhibited the highest binding affinity among tested flavonoids, with hydrogen bonding to key residues in the EGFR active site. | Anticancer |
| 7,8,3'-Trihydroxyflavone | Survivin (anticancer target) amazonaws.com | Docking score of -7.5 kcal/mol with interactions involving PHE'13 and ARG'18 residues. amazonaws.com | Anticancer amazonaws.com |
By combining these computational predictions with experimental data from synthesized derivatives, a comprehensive SAR profile for this compound can be developed, paving the way for the creation of novel and more effective therapeutic agents.
Preclinical Biological and Pharmacological Activities of 5,7,8 Trihydroxy 3 Methoxyflavone
Antioxidant and Free Radical Scavenging Capabilities in In Vitro Models
The capacity of flavonoids to act as antioxidants is a well-established area of research. These compounds can neutralize harmful free radicals, which are unstable molecules that can damage cells and contribute to various diseases. The antioxidant potential of trihydroxyflavones, a class of flavonoids that includes 5,7,8-Trihydroxy-3-methoxyflavone, has been demonstrated in several studies. bohrium.comresearchgate.net The presence of multiple hydroxyl groups in their structure is believed to be crucial for their free-radical scavenging effects. bohrium.com
Redox Homeostasis Modulation in Cellular Systems
Redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov An imbalance in this system can lead to oxidative stress, a condition implicated in the development of cancer and other diseases. nih.gov Flavonoids can influence redox homeostasis by directly scavenging ROS and by modulating the activity of cellular antioxidant systems. nih.gov For instance, some flavonoids can enhance the expression of antioxidant enzymes, thereby bolstering the cell's defense against oxidative damage. nih.gov While direct studies on this compound's specific impact on redox homeostasis are limited, the general activities of related flavonoids suggest a potential role in this area.
Anti-inflammatory Efficacy in Cellular and Murine Models
Inflammation is a natural response of the body to injury or infection. However, chronic inflammation can contribute to a range of health problems. Several polymethoxyflavonoids, which are structurally related to this compound, have demonstrated anti-inflammatory effects in both cell cultures and animal models. nih.govresearchgate.net For example, 4',6,7-trihydroxy-5-methoxyflavone, isolated from Fridericia chica, was shown to reduce leukocyte migration and the production of pro-inflammatory cytokines in a mouse model of peritonitis. nih.gov Another related compound, 7,8-dihydroxyflavone (B1666355), has been found to attenuate the inflammatory response in a co-culture system of adipocytes and macrophages. mdpi.com
Modulation of Inflammatory Mediators (e.g., Prostaglandin (B15479496) E2 Production)
One of the ways flavonoids exert their anti-inflammatory effects is by modulating the production of inflammatory mediators. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its production is often elevated at sites of inflammation. Studies on related flavonoids have shown an ability to inhibit PGE2 production. For instance, eupatilin (B1662920) (5,7-dihydroxy-3,4,6-trimethoxyflavone) significantly decreased the production of both interleukin-8 and prostaglandin E2 in intestinal epithelial cells stimulated with an enterotoxin. nih.gov Similarly, the anti-inflammatory activity of 3,5,4'-Trihydroxy-6,7-methylenedioxyflavone-O-glycosides and their aglycone was demonstrated by their ability to suppress the synthesis of nitric oxide and prostaglandin E2 in macrophage cells. nih.gov
Anticancer Activity in Preclinical Cell Lines and Xenograft Models
The potential of flavonoids as anticancer agents is an active area of investigation. A number of trihydroxyflavone derivatives have shown anticancer activity against various human cancer cell lines, including breast, lung, and brain cancer cells. bohrium.comresearchgate.net The mechanisms underlying these effects are often multifaceted, involving the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis.
Inhibition of Cellular Proliferation in Neoplastic Cell Lines
A critical aspect of cancer is uncontrolled cell proliferation. Numerous studies have demonstrated the ability of various flavones to inhibit the growth of cancer cells. For instance, a study on seventeen trihydroxyflavone derivatives found that thirteen of them possessed anticancer activity against at least one of the tested cancer cell lines (lung, breast, and brain). researchgate.net The majority of these compounds inhibited cancer cell growth with EC50 values between 10-50 µM. researchgate.net Specifically, 5,7-dihydroxyflavone has been shown to enhance the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in human tumor cells. nih.gov
Table 1: Inhibitory Effects of Flavonoid Compounds on Cancer Cell Proliferation
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| Trihydroxyflavone derivatives | Lung (A549), Breast (MCF-7), Brain (U87) | Inhibition of cell growth | researchgate.net |
| 5,7-Dihydroxyflavone | Human hepatocarcinoma (HepG2), Leukemia (Jurkat T), Cervical carcinoma (HeLa) | Enhanced TRAIL-induced apoptosis | nih.gov |
| 3,5,7-trihydroxyflavone | Androgen-independent human prostate adenocarcinoma | Antiproliferative potential | nih.gov |
Induction of Apoptosis in Neoplastic Cells
Apoptosis is a natural process of programmed cell death that is essential for removing old or damaged cells. Cancer cells often evade apoptosis, allowing them to grow and spread. Many flavonoids have been shown to induce apoptosis in cancer cells. For example, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone was found to induce apoptosis in human leukemia cells through a caspase-dependent mechanism. nih.gov Similarly, 5-hydroxy 3′,4′,7-trimethoxyflavone was shown to induce apoptosis in human breast cancer cells (MCF-7). researchgate.net Furthermore, 7,8-Dihydroxyflavone has been demonstrated to induce apoptosis in human hepatocarcinoma cells by upregulating caspase-3. semanticscholar.org The induction of apoptosis by these compounds is often associated with the regulation of various proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins. nih.gov
Table 2: Induction of Apoptosis by Flavonoid Compounds in Cancer Cells
| Compound | Cell Line | Mechanism | Reference |
|---|---|---|---|
| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Human leukemia cells | Caspase-dependent mechanism, cytochrome c release | nih.gov |
| 5-hydroxy 3′,4′,7-trimethoxyflavone | Human breast cancer (MCF-7) | Apoptosis induction | researchgate.net |
| 5,7-Dihydroxyflavone | Human hepatocarcinoma (HepG2) | Upregulation of Bax, downregulation of Bcl-2, Mcl-1, and IAPs | nih.gov |
Regulation of Cell Cycle Progression
Currently, there is no specific information available from the conducted searches regarding the regulation of cell cycle progression by this compound.
Neuroprotective Effects in In Vitro and In Vivo Neurodegeneration Models
Specific studies detailing the neuroprotective effects of this compound in in vitro and in vivo models of neurodegeneration were not identified in the current search results. Research has been conducted on other methoxyflavone derivatives, such as (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, which has shown neuroprotective properties by attenuating redox imbalance in PC12 cells and improving behavioral performance in mice. nih.gov However, direct evidence for this compound is not presently available.
Enzyme Modulation and Inhibition Profiles
The enzymatic modulation and inhibition profile of this compound has been explored in the context of several enzymes, although comprehensive data is not available for all targets.
Urease and Alpha-Glucosidase Inhibition
There is no specific information available from the conducted searches concerning the urease inhibitory activity of this compound.
Regarding alpha-glucosidase inhibition, while the broader class of flavonoids is known to possess inhibitory activity against this enzyme, specific data for this compound is not detailed in the available literature. chemrxiv.orgresearchgate.netmdpi.com A study on flavonoids from Radix scutellariae identified 5,8,2′-trihydroxy-7-methoxyflavone, a structural isomer, as an alpha-glucosidase inhibitor. nih.gov
Tyrosinase Activity Modulation
Studies on 5,6,7-trihydroxyflavones have demonstrated inhibitory effects on tyrosinase, suggesting that flavonoids with this core structure can act as depigmentation agents. nih.govnih.gov However, specific inhibitory concentrations and the nature of the inhibition by this compound are not provided in the currently available research.
Cyclooxygenase Pathway Inhibition
Information regarding the direct inhibition of the cyclooxygenase (COX) pathway by this compound is not specifically available. Studies on related compounds, such as other hydroxy- and methoxy-substituted flavones, have shown inhibition of COX enzymes, which are key in the inflammatory pathway. mdpi.comd-nb.infoamazonaws.com
Other Enzymatic Targets (e.g., Prolyl Endopeptidase, Xanthine (B1682287) Oxidase, Phosphodiesterase, Ca-ATPase, Lipo-oxygenase, Thrombin)
Specific inhibitory activities of this compound against prolyl endopeptidase, phosphodiesterase, Ca-ATPase, and thrombin were not found in the performed searches.
Xanthine Oxidase: While various flavonoids are known to inhibit xanthine oxidase, specific data for this compound is not available. nih.govnih.gov
Lipoxygenase: Similarly, while other flavonoids have been evaluated as lipoxygenase inhibitors, the activity of this compound has not been specifically reported. nih.govresearchgate.netfrontiersin.org
Antiallergic Mechanisms and Cellular Degranulation Inhibition
The antiallergic potential of flavonoids is often attributed to their ability to inhibit the degranulation of mast cells, a critical event in the type I hypersensitivity reaction. Mast cell degranulation releases a cascade of inflammatory mediators, including histamine, proteases, and cytokines, which are responsible for the clinical manifestations of allergic reactions. nih.govnih.gov The mechanism by which flavonoids exert this inhibitory effect often involves the modulation of intracellular signaling pathways that are triggered upon allergen-IgE cross-linking of the high-affinity IgE receptor (FcεRI) on the mast cell surface. nih.gov
While direct experimental studies on the antiallergic activity of this compound are not extensively documented in the reviewed literature, research on structurally related polymethoxyflavonoids provides significant insights into its potential mechanisms. A study investigating flavonoids isolated from eau de cologne mint (Mentha×piperita 'Citrata') identified several polymethoxyflavones with potent antiallergic activities. nih.gov
Among the isolated compounds, 5,6,4'-trihydroxy-7,8,3'-trimethoxyflavone and 5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone demonstrated particularly high inhibitory effects on the degranulation of rat basophilic leukemia (RBL-2H3) cells, a commonly used in vitro model for studying mast cell degranulation. nih.gov These compounds exhibited low IC₅₀ values, indicating strong potency in preventing the release of allergic mediators. nih.gov The high activity of these related compounds suggests that the specific arrangement of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone is a key determinant of their mast cell-stabilizing properties. nih.govnih.gov The structural similarities suggest that this compound may operate through similar pathways, potentially inhibiting key enzymes or modulating calcium influx, which are crucial steps in the degranulation process.
Table 1: Inhibitory Effects of Structurally Related Flavonoids on RBL-2H3 Cell Degranulation
| Compound | IC₅₀ (µM) nih.gov |
|---|---|
| 5,6,4'-Trihydroxy-7,8,3'-trimethoxyflavone | 2.4 |
| 5,6-Dihydroxy-7,8,3',4'-tetramethoxyflavone | 3.0 |
| 5,6-Dihydroxy-7,3',4'-trimethoxyflavone | 5.6 |
| 5,6-Dihydroxy-7,8,4'-trimethoxyflavone | 6.1 |
| 5,6,4'-Trihydroxy-7,8-dimethoxyflavone | 6.7 |
IC₅₀ represents the half-maximal inhibitory concentration required to prevent cellular degranulation.
Spasmolytic Activity in Isolated Tissue Preparations
Flavonoids as a chemical class have been widely investigated for their spasmolytic properties, particularly their ability to relax smooth muscle in various isolated tissue preparations. This activity is of significant interest for potential therapeutic applications in conditions characterized by smooth muscle hypercontraction, such as asthma. researchgate.netmdpi.com
Studies on a range of structurally related flavonoids have demonstrated a significant relaxant effect on carbachol-induced contractions in isolated rat tracheal rings. researchgate.net This suggests a potential antagonism of cholinergic pathways or interference with the downstream signaling cascades that lead to muscle contraction. The mechanism of action for many flavonoids in airway smooth muscle relaxation appears to involve the blockade of calcium channels. mdpi.comnih.gov For instance, 6-hydroxyflavone (B191506), a structurally related flavonoid, was found to induce relaxation by blocking both receptor-operated and voltage-operated calcium channels. nih.gov This blockade prevents the influx of extracellular calcium, a critical trigger for smooth muscle contraction.
Furthermore, the spasmolytic effects of some flavonoids are also mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.gov The flavonoid 6-hydroxyflavone has been shown to stimulate the production of NO, which in turn activates guanylate cyclase to increase intracellular cGMP levels, leading to smooth muscle relaxation. nih.gov
Research on 3',4',7,8-tetrahydroxy-3-methoxyflavone, another related compound, has demonstrated significant muscle relaxant properties, with docking studies suggesting that its therapeutic effect may be due to the inhibition of cyclooxygenase (COX) pathways. nih.gov The inhibition of cholinergic contractions has also been observed with other compounds in isolated rat ileum preparations, further supporting the potential for flavonoids to act as spasmolytic agents. nih.gov
While direct experimental data for this compound is limited, the consistent findings for structurally similar flavonoids in isolated tracheal and ileal preparations strongly suggest its potential to exhibit spasmolytic activity. The likely mechanisms would involve calcium channel modulation and potential interactions with cholinergic and NO signaling pathways.
Table 2: Spasmolytic Activity of Structurally Related Flavonoids in Isolated Tissues
| Compound | Tissue Model | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| 6-Hydroxyflavone | Isolated rat tracheal rings | Calcium channel blockade (receptor-operated and voltage-operated), NO/cGMP pathway activation | nih.gov |
| 6-Aminoflavone | Isolated rat tracheal rings | Calcium channel blockade | mdpi.com |
| 3',4',7,8-Tetrahydroxy-3-methoxyflavone | In vivo (inclined plane and traction test) | Inhibition of COX and nociceptive pathways | nih.gov |
| General Flavonoids | Isolated rat tracheal rings | Relaxation of carbachol-induced contraction | researchgate.net |
Mechanistic Elucidation of 5,7,8 Trihydroxy 3 Methoxyflavone S Biological Actions
Cellular Signaling Pathway Modulation
The influence of flavones on cellular signaling is a key area of research. These pathways are intricate networks that dictate cellular responses to various stimuli. The following sections explore the interaction of 5,7,8-Trihydroxy-3-methoxyflavone and its structural relatives with several critical signaling cascades.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a significant target for therapeutic intervention. nih.gov
While direct studies on this compound's effect on the STAT3 pathway are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, a derivative, 5-acetyloxy-6,7,8,4'-tetramethoxyflavone (5-AcTMF), has been shown to suppress the viability and induce apoptosis in human glioblastoma multiforme (GBM) cells by inhibiting the STAT3 pathway. nih.govmdpi.com This compound was observed to reduce the levels of Tyrosine 705-phosphorylated STAT3 (p-STAT3), which is a key indicator of STAT3 activation. nih.gov The inhibitory action was also linked to the impairment of the upstream kinase JAK2. mdpi.com
Table 1: Effects of a this compound Derivative on STAT3 Signaling in Glioblastoma Cells
| Compound | Cell Line | Key Findings | Reference |
| 5-Acetyloxy-6,7,8,4'-tetramethoxyflavone (5-AcTMF) | Human Glioblastoma (GBM) | Suppressed cell viability and clonogenicity. | nih.govmdpi.com |
| Induced apoptosis. | nih.govmdpi.com | ||
| Lowered levels of phosphorylated STAT3 (p-STAT3). | nih.gov | ||
| Impaired activation of the upstream kinase JAK2. | mdpi.com |
Activator Protein-1 (AP-1) Pathway Regulation
Activator Protein-1 (AP-1) is a transcription factor that governs the expression of genes involved in cellular processes like proliferation, differentiation, and apoptosis. nih.gov It typically exists as a dimer composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families. mdpi.com The dysregulation of AP-1 activity is frequently associated with the development and progression of cancer. nih.gov
Currently, there is a lack of specific research detailing the direct regulatory effects of this compound on the AP-1 pathway. The AP-1 complex can be activated by a variety of signals, including growth factors and stress responses, leading to the transcription of target genes. mdpi.com Given the pleiotropic effects of flavonoids, it is plausible that this compound could interact with this pathway, but dedicated studies are required to confirm and characterize such interactions.
cAMP-Response Element-Binding Protein (CREB) Phosphorylation
The cAMP-Response Element-Binding Protein (CREB) is a cellular transcription factor that plays a significant role in neuronal plasticity, long-term memory formation, and cell survival. wikipedia.orgnih.gov Its activity is modulated by phosphorylation, primarily at the Serine 133 residue, by kinases such as Protein Kinase A (PKA). wikipedia.orgnih.gov Upon activation, phosphorylated CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. wikipedia.orgnih.gov
Direct evidence linking this compound to CREB phosphorylation is limited. However, studies on related citrus 5-hydroxylated polymethoxyflavones have indicated that they can promote neuritogenesis in PC12 cells through the CREB pathway. researchgate.net These findings suggest that this class of compounds may influence cellular processes by modulating CREB activity, although the precise mechanism and whether it directly involves phosphorylation by compounds like this compound remains to be fully elucidated.
p53 Tumor Suppressor Pathway Activation
The p53 protein is a critical tumor suppressor that responds to cellular stress by initiating cell cycle arrest or apoptosis, thereby preventing the proliferation of damaged cells. nih.gov The activation of the p53 pathway is a key strategy in cancer therapy.
Research on 5-hydroxy polymethoxyflavones (5OH-PMFs), a class of compounds that includes the structural analog 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF), has demonstrated a potent ability to induce apoptosis and cell-cycle arrest in human colon cancer cells through a p53-dependent mechanism. nih.gov In HCT116 (p53+/+) colon cancer cells, 5HTMF significantly induced apoptosis, an effect that was markedly diminished in HCT116 (p53-/-) cells, which lack functional p53. nih.gov This highlights the essential role of p53 in the pro-apoptotic activity of these related flavonoids.
Table 2: p53-Dependent Effects of a Related 5-Hydroxy Polymethoxyflavone in Colon Cancer Cells
| Compound | Cell Line Variant | Effect | Reference |
| 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) | HCT116 (p53+/+) | Significant induction of apoptosis. | nih.gov |
| HCT116 (p53-/-) | Marginal pro-apoptotic effect. | nih.gov | |
| HCT116 (p53+/+) | Increased G0/G1 cell population (cell cycle arrest). | nih.gov | |
| HCT116 (p53-/-) | Abolished cell cycle arrest effect. | nih.gov |
Intracellular Apoptotic Cascade Activation
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. The activation of intracellular apoptotic cascades is a primary mechanism through which anti-cancer agents eliminate malignant cells.
Caspase Activation and Proteolytic Processing
The execution phase of apoptosis is orchestrated by a family of cysteine proteases known as caspases. Initiator caspases, upon activation, trigger a cascade that leads to the activation of executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Studies on 5-hydroxy polymethoxyflavones, including 5HTMF, have shown that their pro-apoptotic effects are linked to the activation of this caspase cascade. In HCT116 (p53+/+) cells, treatment with 5HTMF led to increased levels of cleaved caspase-3 and cleaved PARP (Poly(ADP-ribose) polymerase), a key substrate of caspase-3. nih.gov This effect was significantly weaker in cells lacking functional p53 or Bax, a pro-apoptotic protein, indicating that the activation of the apoptotic cascade by these flavonoids is mediated through the p53-Bax axis. nih.gov
Table 3: Caspase Activation by a Related 5-Hydroxy Polymethoxyflavone
| Compound | Cell Line | Key Molecular Events | Reference |
| 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) | HCT116 (p53+/+) | Increased levels of cleaved caspase-3. | nih.gov |
| Increased levels of cleaved PARP. | nih.gov | ||
| HCT116 (p53-/-) | Weaker cleavage of caspase-3 and PARP. | nih.gov | |
| HCT116 (Bax-/-) | Weaker cleavage of caspase-3 and PARP. | nih.gov |
Bcl-2 Family Protein Regulation (e.g., Bax)
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial-mediated apoptosis pathway. nih.gov This family includes both anti-apoptotic members (like Bcl-2 itself and Bcl-xL) and pro-apoptotic members (such as Bax and Bak). nih.govnih.gov The balance between these opposing factions within the cell dictates its fate, with a shift towards pro-apoptotic proteins leading to the initiation of programmed cell death. nih.gov Pro-apoptotic proteins like Bax, upon activation, can form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other factors that trigger the caspase cascade and subsequent apoptosis. wikipedia.orgyoutube.com
While direct studies on the interaction between this compound and Bax are limited, research on similar flavonoid structures provides insight into potential mechanisms. For instance, the related compound 7,8-dihydroxyflavone (B1666355) has been shown to induce apoptosis in melanoma cells by increasing the expression of Bax and decreasing the expression of the anti-apoptotic protein Bcl-xL. nih.gov This alteration of the Bax/Bcl-xL ratio is a key indicator of a shift towards a pro-apoptotic state. nih.gov The expression of Bax itself can be upregulated by the tumor suppressor protein p53, which is involved in p53-mediated apoptosis. wikipedia.org
The regulatory interplay within the Bcl-2 family is complex. Anti-apoptotic Bcl-2 proteins can sequester pro-apoptotic members, preventing their activation and oligomerization at the mitochondrial membrane. nih.gov Conversely, certain "BH3-only" proteins can either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins, thereby liberating the pro-apoptotic members to initiate cell death. nih.gov The ability of a compound like this compound to influence these protein-protein interactions is a key area of investigation for its potential biological activities.
Mitochondrial Membrane Potential Dysregulation
A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (MMP). The loss of MMP is often a point of no return in the cell death process. This depolarization of the mitochondrial membrane can be triggered by the activation and oligomerization of pro-apoptotic proteins like Bax. wikipedia.org
Studies on structurally related flavonoids demonstrate their capacity to induce mitochondrial membrane potential dysregulation. For example, 7,8-dihydroxyflavone has been observed to cause a dose-dependent increase in the depolarization of the MMP in melanoma cells. nih.gov This effect is a strong indicator that the compound mediates apoptosis through the mitochondrial pathway. nih.gov The loss of MMP is directly linked to the increased permeability of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov
The mechanism often involves the opening of the mitochondrial voltage-dependent anion channel (VDAC), an event that can be facilitated by Bax. wikipedia.org This leads to the loss of membrane potential and the subsequent release of cytochrome c. wikipedia.org Therefore, the ability of this compound to modulate the activity of proteins like Bax would directly impact the integrity of the mitochondrial membrane potential.
Regulation of Intracellular Redox Balance (e.g., GSH/GSSG Ratio)
The intracellular redox state, largely determined by the balance between reduced glutathione (B108866) (GSH) and its oxidized form, glutathione disulfide (GSSG), is a critical factor in cellular homeostasis. nih.gov The GSH/GSSG ratio serves as a key indicator of cellular redox balance, with a decrease in this ratio signaling oxidative stress. nih.gov Glutathione is a vital antioxidant, participating in the detoxification of reactive oxygen species (ROS) and serving as a cofactor for antioxidant enzymes like glutathione peroxidases. nih.gov
Flavonoids, including those structurally similar to this compound, have been shown to influence the intracellular redox balance. For instance, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has demonstrated the ability to attenuate redox imbalance in PC12 cells by regulating the GSH/GSSG ratio. nih.gov This regulation is a key aspect of its neuroprotective effects against oxidative stress-induced neurodegeneration. nih.gov In vivo studies with TMF also revealed an increased GSH/GSSG ratio in the hippocampus of mice. nih.gov
An imbalance in the GSH/GSSG ratio is associated with various cellular processes, including apoptosis. nih.gov Oxidative stress can lead to the depletion of GSH, making cells more susceptible to programmed cell death. nih.gov The ability of a compound to maintain or restore the GSH/GSSG ratio can therefore be a significant factor in its cytoprotective or cytotoxic effects, depending on the cellular context.
| Compound | Cell Line/Tissue | Effect on GSH/GSSG Ratio | Reference |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | PC12 cells | Attenuated redox imbalance by regulating the ratio | nih.gov |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | Mouse hippocampus | Increased the ratio | nih.gov |
Molecular Interactions with Enzyme Active Sites and Binding Domains
The biological activity of a compound is fundamentally determined by its molecular interactions with cellular macromolecules, particularly proteins such as enzymes and receptors. The binding of a small molecule to the active site or other binding domains of a protein can modulate its function, leading to a physiological response.
Molecular docking and spectroscopic studies have been employed to understand the interactions of flavonoids with proteins like human serum albumin (HSA), the most abundant protein in blood plasma. plos.orgresearchgate.net While not an enzyme, HSA is a crucial carrier protein, and understanding binding interactions with it provides insights into the potential bioavailability and distribution of a compound. plos.orgresearchgate.net
For a trimethoxy flavone (B191248) (TMF), molecular docking studies have shown that it can bind to the IIIA domain of HSA's hydrophobic pocket. plos.orgnih.gov This binding is stabilized by hydrogen bonds and hydrophobic interactions. plos.orgnih.gov Specifically, hydrogen bonds were identified between the oxygen atoms of the flavone and amino acid residues such as Asn391, Arg410, and Tyr411 in HSA. plos.orgnih.gov Such interactions can lead to conformational changes in the protein, altering its secondary structure. plos.orgnih.gov
Similar studies with 7-methoxyflavone (B191842) (7-MF) and HSA also revealed that the interaction is dominated by hydrogen bonds and van der Waals forces, leading to a more stable conformation of the protein. researchgate.net These findings highlight the ability of flavonoids to specifically interact with binding pockets on proteins, a principle that extends to their interactions with enzyme active sites. The specific arrangement of hydroxyl and methoxy (B1213986) groups on the flavone backbone, as seen in this compound, will dictate its binding affinity and specificity for various protein targets, thereby determining its unique biological action profile.
| Flavonoid | Protein | Binding Site/Domain | Key Interacting Residues | Stabilizing Forces | Reference |
| Trimethoxy flavone (TMF) | Human Serum Albumin (HSA) | Subdomain IIIA (hydrophobic pocket) | Asn391, Arg410, Tyr411 | Hydrogen bonds, hydrophobic interactions | plos.orgnih.gov |
| 7-methoxyflavone (7-MF) | Human Serum Albumin (HSA) | Active cavity | Not specified | Hydrogen bonds, van der Waals forces | researchgate.net |
| 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone | Human Serum Albumin (HSA) | Site I (Warfarin Binding site) | Not specified | Hydrophobic interaction | nih.gov |
Advanced Analytical Characterization in Research of 5,7,8 Trihydroxy 3 Methoxyflavone
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise chemical structure of natural products. For 5,7,8-trihydroxy-3-methoxyflavone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of individual protons and carbon atoms. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms, allowing for the complete assignment of the molecular structure.
While specific 1D and 2D NMR data for this compound are not extensively detailed in the provided search results, predicted ¹H and ¹³C NMR spectra are available and serve as a reference for its structural confirmation. np-mrd.orgnp-mrd.org For instance, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the A and B rings, as well as a singlet for the methoxy (B1213986) group. The ¹³C NMR spectrum would display signals for all 16 carbon atoms, with their chemical shifts indicating their respective functionalities (e.g., carbonyl, hydroxylated aromatic, methoxy). researchgate.net
Table 1: Predicted NMR Data for Flavonoid Structures
| Technique | Compound | Solvent | Frequency | Predicted Data Availability |
| ¹H NMR | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-methyl-8-{[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one | H₂O | 800 MHz | Available np-mrd.org |
| ¹³C NMR | 5,7-dihydroxy-3',4'-dimethoxy flavone (B191248) | - | - | Available researchgate.net |
This table is for illustrative purposes, showing the type of data available for similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying flavonoid skeletons. Flavones typically exhibit two main absorption bands: Band I (300–380 nm), corresponding to the cinnamoyl system (B-ring and the C3-C4 bond), and Band II (240–280 nm), associated with the benzoyl system (A-ring). ijims.com
The precise absorption maxima of this compound can be influenced by the solvent and the presence of shift reagents, which can help to identify the location of hydroxyl groups. ijims.comresearchgate.netresearchgate.net For example, the addition of sodium methoxide (B1231860) can cause a bathochromic shift (a shift to longer wavelength) in Band I if a free hydroxyl group is present at the C4' position, while the presence of a free 5-hydroxyl group can be confirmed by a shift with aluminum chloride.
Table 2: UV-Vis Absorption Bands for Flavonoids
| Compound Type | Band I (nm) | Band II (nm) | Reference |
| Flavonols | 300-380 | 240-280 | ijims.com |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₆H₁₂O₆), the calculated monoisotopic mass is 300.0634 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. massbank.euresearchgate.net Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions, which cleave the C-ring, and losses of small neutral molecules like CO, H₂O, and CH₃. Analyzing these fragments helps to deduce the substitution pattern on the A and B rings. massbank.eu Predicted collision cross-section (CCS) values can also aid in the identification of the compound. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Values for this compound
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 301.07068 | 163.6 | uni.lu |
| [M+Na]⁺ | 323.05262 | 174.5 | uni.lu |
| [M-H]⁻ | 299.05612 | 169.7 | uni.lu |
Chromatographic-Mass Spectrometric Integration for Profiling and Quantification
The combination of liquid chromatography (LC) with mass spectrometry (MS) is a powerful approach for the separation, identification, and quantification of individual compounds within complex mixtures.
UPLC-ESI-QTOF-MS/MS in Regioisomer Differentiation
Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) Mass Spectrometry (MS/MS) offers high resolution and sensitivity, making it ideal for separating and identifying closely related isomers. nih.gov The differentiation of regioisomers of hydroxy-methoxyflavones, which have the same mass but different substitution patterns, is a significant analytical challenge.
The retention time in the UPLC system, combined with the specific fragmentation patterns observed in the QTOF-MS/MS, allows for the unambiguous identification of this compound even in the presence of its isomers. researchgate.net The high mass accuracy of the QTOF analyzer further aids in confirming the elemental composition of the parent and fragment ions.
LC-MS/MS for Phenolic Compound Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the comprehensive profiling of phenolic compounds in various natural sources. ekb.egnih.govmdpi.com This technique allows for the simultaneous identification and quantification of a wide range of phenolics, including this compound. nih.gov By using specific multiple reaction monitoring (MRM) transitions, LC-MS/MS provides excellent selectivity and sensitivity for quantitative analysis. This is crucial for understanding the distribution and concentration of this particular flavone in different plant tissues or extracts.
Future Perspectives and Research Directions for 5,7,8 Trihydroxy 3 Methoxyflavone Research
Elucidation of Novel Biological Targets and Pathways
The biological activities of 5,7,8-Trihydroxy-3-methoxyflavone are largely unexplored. Future research must prioritize the identification of its molecular targets and the signaling pathways it modulates. While direct targets are unknown, studies on structurally related flavonoids can provide a roadmap for initial investigations. For instance, other methoxyflavones have been shown to interact with key cellular pathways involved in cancer and inflammation.
A forward-thinking research approach would involve:
Target Identification: Employing techniques such as affinity chromatography and proteomics to pull down and identify direct binding partners of this compound in various cell models. Research on a pentamethoxyflavone successfully used this approach to identify members of the RAB subfamily of small GTPases as potential cellular targets. kent.ac.uk
Pathway Analysis: Investigating the compound's effect on key signaling cascades. Many flavonoids exert anticancer effects by modulating pathways related to apoptosis (e.g., caspase signaling), cell cycle control, and angiogenesis. smolecule.com For example, the flavonoid Tricin has been found to downregulate VEGFR2 signal transduction and inhibit HIF-1α accumulation, thereby possessing antiangiogenic potential. nih.gov Screening this compound for similar activities could reveal its therapeutic relevance.
Enzyme Inhibition Screening: A significant number of flavonoids are known to inhibit enzymes such as xanthine (B1682287) oxidase, lipoxygenase, and pancreatic lipase. nih.govmedchemexpress.comtargetmol.com A broad-spectrum enzymatic screening would be a crucial first step in characterizing the bioactivity of this specific flavone (B191248).
| Potential Research Area | Exemplar Target/Pathway from Related Flavonoids | Proposed Investigative Technique |
| Anticancer | RAB subfamily GTPases, Caspase signaling, VEGFR2, HIF-1α | Proteomics, Western Blot, Angiogenesis assays |
| Anti-inflammatory | Lipoxygenase, Cyclooxygenase (COX) | Enzyme inhibition assays |
| Metabolic Disease | Pancreatic lipase, α-amylase, Xanthine oxidase | Enzyme inhibition assays |
| Antimicrobial | Bacterial cell membrane disruption | Minimum Inhibitory Concentration (MIC) assays |
Development of Advanced Synthetic Methodologies
The limited commercial availability of this compound hinders extensive biological research. Establishing efficient and scalable synthetic routes is paramount. While a specific synthesis for this compound is not well-documented, established methods in flavonoid chemistry can be adapted.
Future research in this area should focus on:
Optimizing Core Synthesis: The Baker-Venkataraman rearrangement is a classical and effective method for constructing the flavone core from substituted 2-hydroxyacetophenones and benzoyl chlorides. researchgate.net Research into adapting this method for the specific 2-hydroxy-3,4,6-tri-substituted acetophenone precursor required for this flavone is a logical starting point.
Protecting Group Strategy: The three hydroxyl groups on the A-ring are chemically distinct and require a sophisticated protecting group strategy to achieve selective methylation at the 3-position. Developing a high-yield synthesis will depend on identifying orthogonal protecting groups that can be selectively removed.
Analogue Synthesis: An established synthetic route would not only provide the parent compound but also facilitate the creation of a library of analogues. This is crucial for structure-activity relationship (SAR) studies, as discussed in section 8.4.
| Synthetic Strategy | Description | Potential Application |
| Baker-Venkataraman Rearrangement | A two-step process involving the acylation of a 2-hydroxyacetophenone followed by a base-catalyzed rearrangement to form a 1,3-diketone, which is then cyclized to the flavone. researchgate.net | Synthesis of the core 5,7,8-trihydroxyflavone scaffold. |
| Venkataraman Oxidation | Direct oxidation of substituted chalcones using reagents like selenium dioxide to form the flavone ring. researchgate.net | An alternative route to the flavone core that may offer different yield and purity profiles. |
| Selective Demethylation | Using reagents like boron tribromide to selectively remove methyl ether protecting groups to yield the final polyhydroxylated product. researchgate.net | Final deprotection step to yield this compound. |
Investigation of Metabolomic and Proteomic Profiles
To understand the cellular impact of this compound beyond direct target binding, comprehensive 'omics' studies are necessary. These unbiased, system-wide analyses can reveal how cells respond to the compound's presence, offering insights into its mechanism of action and potential off-target effects.
Key research directions include:
Metabolomics: Using mass spectrometry-based techniques to analyze the global changes in small-molecule metabolites within cells or organisms after treatment. This can highlight metabolic pathways that are significantly perturbed by the compound. The compound is listed in the Metabolomics Workbench database, but experimental data is lacking. nih.gov
Proteomics: Quantifying changes in the cellular proteome upon treatment. This can identify proteins and pathways that are up- or down-regulated, providing a functional context for the compound's activity. For instance, studies on a related flavone used proteomics to suggest its involvement in the unfolded protein response (UPR). kent.ac.uk
RNA Sequencing (Transcriptomics): Analyzing changes in gene expression provides a comprehensive view of the cellular response. This can corroborate findings from proteomics and identify regulatory hubs affected by the compound. kent.ac.uk
These multi-omics approaches will be essential for building a holistic understanding of the compound's cellular function and for identifying potential biomarkers of its activity.
Preclinical Development of Lead Compounds and Analogues for Therapeutic Exploration
Assuming that initial screenings identify promising biological activity, a preclinical development program would be the next logical step. This involves a systematic evaluation of the compound and its derivatives to assess their therapeutic potential.
This future research should encompass:
Lead Optimization: Based on an established synthetic route (Section 8.2), a focused library of analogues should be created. Modifications could include altering the substitution pattern on the B-ring or modifying the hydroxyl and methoxy (B1213986) groups on the A-ring to improve potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: The synthesized analogues must be systematically tested to establish clear relationships between their chemical structure and biological activity. This is a critical step in identifying the most promising lead candidates for further development. The positioning of hydroxyl groups is known to significantly affect the biological activity of flavonoids. mdpi.com
In Vitro and In Vivo Models: Promising lead compounds must be evaluated in relevant disease models. For example, if initial screenings suggest anticancer activity, candidates would be tested against a panel of cancer cell lines and subsequently in animal models of cancer.
The ultimate goal is to identify a lead compound with a favorable efficacy and safety profile that can advance toward clinical trials. This long-term perspective requires a coordinated effort across synthesis, biological screening, and preclinical evaluation.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5,7,8-Trihydroxy-3-methoxyflavone in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact . For respiratory protection, employ NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations . Ensure proper ventilation to avoid dust formation and store the compound away from incompatible materials (e.g., strong oxidizers) . Routinely wash hands after handling and dispose of contaminated PPE according to laboratory waste protocols .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify hydroxyl and methoxy group positions .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to distinguish from similar flavones .
- High-Performance Liquid Chromatography (HPLC) : Compare retention times and UV spectra with authenticated reference standards (e.g., phyproof® Reference Substances) .
Q. What solvents are suitable for dissolving this compound in experimental setups?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents like DMSO or methanol, but insoluble in water . For in vivo studies, prepare stock solutions in DMSO (<5% final concentration) and dilute with saline or PBS to avoid cytotoxicity . Pre-filter solutions (0.22 µm) to remove particulates before administration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Purity Validation : Use HPLC with UV/Vis or MS detection to ensure ≥95% purity, as impurities (e.g., methoxyflavone derivatives) may skew bioactivity results .
- Dose-Response Curves : Perform assays (e.g., enzyme inhibition, cell viability) across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Batch Consistency : Compare results across multiple synthesis batches to rule out variability in hydroxyl group oxidation or methoxy substitution .
Q. What strategies optimize the stability of this compound under experimental conditions?
- Methodological Answer :
- Storage : Lyophilize the compound and store at -20°C under inert gas (e.g., argon) to prevent degradation by light, moisture, or oxygen .
- Buffered Solutions : Use antioxidants (e.g., 0.1% ascorbic acid) in aqueous buffers to reduce phenolic oxidation .
- Stability Assays : Monitor degradation via LC-MS over 24–72 hours under experimental conditions (e.g., pH 7.4, 37°C) .
Q. How can the pharmacokinetic properties of this compound be evaluated in preclinical models?
- Methodological Answer :
- ADMET Profiling : Assess absorption (Caco-2 permeability), metabolism (CYP450 inhibition assays), and toxicity (hepatocyte viability) using in vitro models .
- Pharmacokinetic Studies : Administer the compound orally or intravenously in rodents and quantify plasma levels via LC-MS/MS at timed intervals (e.g., 0.5, 2, 6, 24 h) .
- Tissue Distribution : Use radiolabeled (e.g., ¹⁴C) or fluorescently tagged derivatives to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
